molecular formula C17H18N4O3 B12232448 2-Benzyl-5-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione

2-Benzyl-5-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione

Cat. No.: B12232448
M. Wt: 326.35 g/mol
InChI Key: MNXHHLCOVRTABC-UHFFFAOYSA-N
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Description

2-Benzyl-5-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-5-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione typically involves a multi-step process. One common method involves the sequential condensation of methyl/benzyl carbazates with aldehydes, followed by oxidative cyclization and rearrangement. The presence of iodine and a base promotes intramolecular C–O bond formation, followed by Chapman-like rearrangement at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-5-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Benzyl-5-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Benzyl-5-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This action is beneficial in conditions like Alzheimer’s disease, where cholinergic function is impaired.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzyl-5-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of the oxadiazole ring with the octahydropyrrolo[3,4-c]pyrrole moiety makes it a versatile compound for various applications.

Properties

Molecular Formula

C17H18N4O3

Molecular Weight

326.35 g/mol

IUPAC Name

5-benzyl-2-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione

InChI

InChI=1S/C17H18N4O3/c1-11-18-19-15(24-11)10-20-8-13-14(9-20)17(23)21(16(13)22)7-12-5-3-2-4-6-12/h2-6,13-14H,7-10H2,1H3

InChI Key

MNXHHLCOVRTABC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(O1)CN2CC3C(C2)C(=O)N(C3=O)CC4=CC=CC=C4

Origin of Product

United States

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